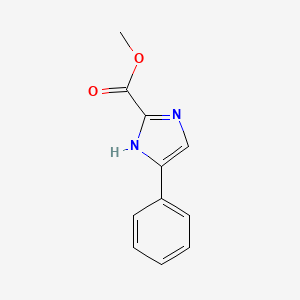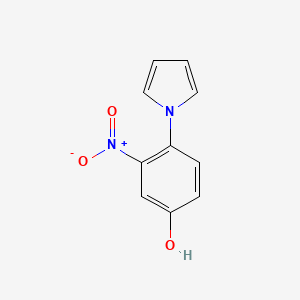
(-)-1,4-ジ-O-メチル-L-トレイトール
概要
説明
(-)-1,4-Di-O-methyl-L-threitol: is a chiral organic compound that belongs to the class of sugar alcohols It is derived from L-threitol, a naturally occurring sugar alcohol, through the methylation of its hydroxyl groups
科学的研究の応用
Chemistry:
Chiral Synthesis: (-)-1,4-Di-O-methyl-L-threitol is used as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-substrate interactions due to its structural similarity to natural sugar alcohols.
Metabolic Pathways: It helps in understanding metabolic pathways involving sugar alcohols and their derivatives.
Medicine:
Drug Development: (-)-1,4-Di-O-methyl-L-threitol is explored for its potential as a drug intermediate, particularly in the synthesis of antiviral and anticancer agents.
Industry:
Polymer Production: It is used in the production of biodegradable polymers and resins, contributing to sustainable materials development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,4-Di-O-methyl-L-threitol typically involves the methylation of L-threitol. One common method is the use of methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of (-)-1,4-Di-O-methyl-L-threitol may involve similar methylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: (-)-1,4-Di-O-methyl-L-threitol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions are less common for this compound due to the stability of its methylated hydroxyl groups. under specific conditions, reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as halides or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
作用機序
The mechanism of action of (-)-1,4-Di-O-methyl-L-threitol primarily involves its interaction with biological molecules through hydrogen bonding and van der Waals forces. Its methylated hydroxyl groups allow it to participate in various biochemical reactions, acting as a substrate or inhibitor in enzymatic processes. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards molecular targets.
類似化合物との比較
L-threitol: The parent compound from which (-)-1,4-Di-O-methyl-L-threitol is derived. It lacks the methyl groups and has different reactivity and applications.
D-threitol: The enantiomer of L-threitol, with similar chemical properties but different biological activities.
1,4-Di-O-methyl-D-threitol: The diastereomer of (-)-1,4-Di-O-methyl-L-threitol, differing in the spatial arrangement of its atoms.
Uniqueness:
Chirality: (-)-1,4-Di-O-methyl-L-threitol’s unique stereochemistry makes it valuable in chiral synthesis and asymmetric catalysis.
Reactivity: The presence of methyl groups enhances its stability and alters its reactivity compared to its non-methylated counterparts.
Applications: Its specific applications in drug development and polymer production distinguish it from similar compounds.
特性
IUPAC Name |
(2S,3S)-1,4-dimethoxybutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXJVYUZWDGUBO-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(COC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]([C@H](COC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448698 | |
| Record name | (-)-1,4-Di-O-methyl-L-threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50622-10-1 | |
| Record name | (-)-1,4-Di-O-methyl-L-threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B1610337.png)



![(2S)-3,3-Dimethyl-2-[[(1R,2R)-2-(2-methyl-5-phenyl-1-pyrrolyl)cyclohexyl]thioureido]-N,N-bis(2-isobutyl)butanamide](/img/structure/B1610345.png)

![Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine](/img/structure/B1610349.png)





